Comparative Nanomolar Cytotoxicity: Illudin S vs. Acylfulvene Analogs in HL-60 Leukemia Cells
Illudin S demonstrates substantially greater cytotoxic potency than its semi-synthetic acylfulvene derivatives in a head-to-head comparison using the HL-60 human promyelocytic leukemia cell line. The IC₅₀ of Illudin S was measured at 3 nM, which is 167-fold more potent than acylfulvene (IC₅₀ = 500 nM) and at least 33-fold more potent than dehydroilludin M (IC₅₀ = 46 nM) under comparable continuous exposure conditions [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 3 nM |
| Comparator Or Baseline | Acylfulvene (IC₅₀ = 500 nM); Dehydroilludin M (IC₅₀ = 46 nM) |
| Quantified Difference | 167-fold lower IC₅₀ vs. acylfulvene; ≥33-fold lower IC₅₀ vs. dehydroilludin M |
| Conditions | Human HL-60 leukemia cells; 48-hour continuous exposure; trypan blue exclusion assay |
Why This Matters
This data establishes Illudin S as the benchmark for potency within the class, making it the essential positive control for validating the activity of novel illudin analogs and for studying the molecular determinants of cytotoxicity.
- [1] Kelner MJ, McMorris TC, Beck WT, Zamora JM, Taetle R. Preclinical evaluation of illudins as anticancer agents. Cancer Res. 1987;47(12):3186-3189. View Source
